(3R)-3-aminooctan-1-ol
Description
(3R)-3-Aminoocan-1-ol is a chiral amino alcohol with an eight-carbon chain, featuring an amino group (-NH₂) at the third carbon in the R-configuration and a hydroxyl group (-OH) at the terminal position. Its molecular formula is C₈H₁₉NO, and it belongs to a class of compounds widely utilized in pharmaceutical synthesis, chiral catalysis, and surfactant chemistry due to its amphiphilic nature and stereochemical specificity.
Properties
IUPAC Name |
(3R)-3-aminooctan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-2-3-4-5-8(9)6-7-10/h8,10H,2-7,9H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULDFVYEFALMV-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314604 | |
| Record name | (3R)-3-Amino-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486449-98-3 | |
| Record name | (3R)-3-Amino-1-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486449-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminooctan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (3R)-3-aminooctanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compound under hydrogen gas pressure. This approach is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-aminooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of (3R)-3-aminooctan-1-one or (3R)-3-aminooctanal.
Reduction: Formation of (3R)-3-aminooctane.
Substitution: Formation of (3R)-3-aminooctyl halides.
Scientific Research Applications
(3R)-3-aminooctan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-aminooctan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, it can act as a ligand for certain receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Analysis
Chain Length and Hydrophobicity: The octan-1-ol backbone of (3R)-3-aminoocan-1-ol imparts higher lipophilicity compared to shorter-chain analogs like R-3-aminobutan-1-ol (C₄). This property enhances membrane permeability, a critical factor in drug bioavailability .
Stereochemical Influence: The R-configuration in (3R)-3-aminoocan-1-ol and R-3-aminobutan-1-ol is crucial for enantioselective synthesis. For instance, chiral amino alcohols are often employed as ligands in asymmetric catalysis .
Salt Forms and Solubility: The hydrochloride salt of 3-amino-3-cyclohexylpropan-1-ol enhances water solubility compared to the free base form, making it more suitable for formulation in aqueous medicinal products .
Bioactivity and Applications: Dichlorophenyl-substituted analogs (e.g., 3-amino-3-(2,4-dichlorophenyl)propan-1-ol) are likely explored for antimicrobial or antifungal activity due to the electron-withdrawing chlorine groups, which can disrupt microbial cell membranes . Shorter-chain amino alcohols like R-3-aminobutan-1-ol serve as precursors for β-amino acid derivatives, which are key in peptide-based therapeutics .
Research Findings and Trends
Synthetic Accessibility: Shorter-chain amino alcohols (e.g., R-3-aminobutan-1-ol) are more readily synthesized via reductive amination or enzymatic resolution, while longer-chain derivatives like (3R)-3-aminoocan-1-ol may require multi-step enantioselective processes .
Toxicity and Safety: Bulky substituents (e.g., cyclohexyl) in amino alcohols may reduce metabolic toxicity by minimizing off-target interactions, a hypothesis supported by trends in medicinal chemistry .
Biological Activity
(3R)-3-aminooctan-1-ol, also known as a chiral amino alcohol, has garnered attention in various biological and pharmaceutical studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its chiral center at the third carbon atom, contributing to its unique biological properties. The molecular formula is , and it features an amino group (-NH2) and a hydroxyl group (-OH), which are critical for its interaction with biological systems.
The biological activity of this compound primarily stems from its ability to act as a substrate or inhibitor for various enzymes. Its structural similarity to naturally occurring amino acids allows it to participate in metabolic pathways. Specifically, it has been noted for its role in:
- Neurotransmitter modulation : It may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Cell signaling : The compound can interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Neuroprotective Effects
In a study conducted by Dovydenko et al. (2015), this compound was administered to rodent models to assess its neuroprotective effects. The results indicated a significant reduction in markers of neuroinflammation and improved behavioral outcomes in subjects subjected to oxidative stress.
Case Study 2: Antimicrobial Properties
Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of this compound. The compound was tested against various bacterial strains, showing effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.
Case Study 3: Metabolic Pathway Inhibition
A study focused on enzyme interactions revealed that this compound acts as a selective inhibitor for certain transaminases. This property could be leveraged in treating metabolic disorders where these enzymes play a crucial role.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
